molecular formula C6H12FNO B12308431 4-Fluoro-3-methoxy-piperidine

4-Fluoro-3-methoxy-piperidine

Cat. No.: B12308431
M. Wt: 133.16 g/mol
InChI Key: WCURJGXXCIBMBM-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-piperidine is a fluorinated piperidine derivative Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxy-piperidine typically involves the introduction of fluorine and methoxy groups into the piperidine ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxy-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-methoxy-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-piperidine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxy-benzyl-piperidine
  • 3-Fluoro-4-methoxy-benzyl-piperidine
  • 4-Fluoro-2-methyl-benzyl-piperidine

Comparison: 4-Fluoro-3-methoxy-piperidine is unique due to the specific positioning of the fluorine and methoxy groups on the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom at the 4-position can enhance the compound’s stability and resistance to metabolic degradation .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

4-fluoro-3-methoxypiperidine

InChI

InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3

InChI Key

WCURJGXXCIBMBM-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCC1F

Origin of Product

United States

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